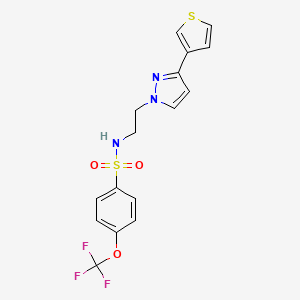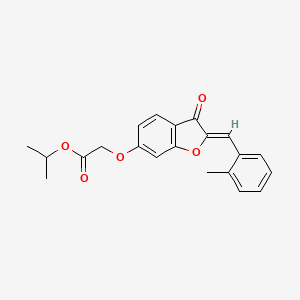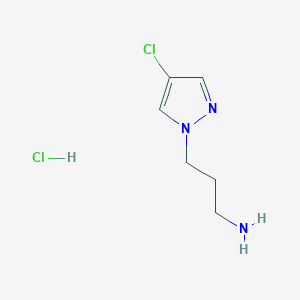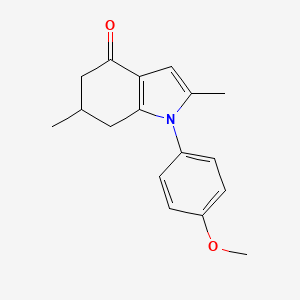
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials under specific conditions to yield products with methoxy and phenyl functionalities. For instance, one paper describes the synthesis of a methoxyphenyl derivative by reacting equimolar equivalents of two different compounds in boiling ethanol under acidic conditions, resulting in an 88% yield . Another paper details the synthesis of methoxy-derivatives of benz[g]indole through a condensation reaction of amines with phenacyl-pyridinium salts . These methods could potentially be adapted for the synthesis of "1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea".
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule, which is crucial for understanding its chemical behavior. For example, the structure of a methoxyphenyl derivative was ascertained by these methods, confirming the expected molecular configuration .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea". However, they do mention the formation of unexpected quinoxaline derivatives during the synthesis of related compounds . This suggests that the compound of interest may also undergo unexpected reactions under certain conditions, which would be an important consideration in its chemical analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic and computational methods. For instance, a study on a methoxyphenyl derivative involved computational quantum chemical studies, which provided information on the compound's stability, chemical potential, and hardness . Additionally, the compound's interaction with DNA was investigated through molecular docking and binding constant measurements, revealing its potential biological activity . These types of studies could be applied to "1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea" to gain insights into its properties.
科学的研究の応用
Methuosis Induction in Cancer Cells
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea is related to a group of compounds that have been studied for their ability to induce methuosis in cancer cells. Methuosis is a unique form of nonapoptotic cell death characterized by the accumulation of vacuoles derived from macropinosomes. This process can be triggered in glioblastoma and other cancer types, presenting a potential approach for treating cancers resistant to conventional apoptosis-inducing therapies (Robinson et al., 2012).
Antimicrobial Potential
Certain derivatives of indole, including compounds structurally related to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea, have shown promise as antimicrobial agents. These compounds have been tested for their effectiveness against various microbes, indicating their potential in the field of infectious disease treatment and prevention (Kalshetty et al., 2012).
Antibacterial and Antifungal Activity
Research has also been conducted on 2- and 3-aryl substituted indoles, closely related to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea, for their antibacterial and antifungal properties. Some of these compounds have shown significant activity against various microorganisms, including Bacillus cereus, highlighting their potential as antimicrobial agents (Leboho et al., 2009).
Pharmaceutical Applications
Indole derivatives, including those similar to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea, have been extensively studied in pharmaceutical chemistry due to their diverse biological activities. This includes their use in the development of drugs targeting various diseases and conditions, thereby expanding the scope of therapeutic applications (Sharma et al., 2019).
Herbicidal Applications
Additionally, certain indole derivatives have been explored for their herbicidal activities. They have been studied for their potential to inhibit key targets in plants, such as protoporphyrinogen oxidase, making them useful in the development of new herbicides (Luo et al., 2008).
特性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMWMXMXRQHPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)


![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)
![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)


![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3003528.png)
![2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B3003530.png)
![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)